1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(thiophen-2-yl)urea
Description
This compound is a benzothiadiazole derivative functionalized with a urea moiety. Its core structure includes a benzo[c][1,2,5]thiadiazole 2,2-dioxide ring substituted with a fluorine atom at position 6 and a methyl group at position 2. The ethyl linker connects the thiadiazole system to a urea group, which is further substituted with a thiophen-2-yl moiety.
Properties
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-18-11-5-4-10(15)9-12(11)19(24(18,21)22)7-6-16-14(20)17-13-3-2-8-23-13/h2-5,8-9H,6-7H2,1H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEGESPSKDUWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Limitations
- However, analogous benzothiadiazole-urea derivatives (e.g., ) require multi-step protocols with palladium catalysts, suggesting similar complexity .
- Biological Data Gaps : While and provide data on related compounds (e.g., cytotoxicity, solubility), the target compound’s specific activities remain uncharacterized in the provided materials .
- Thermodynamic Stability: The 2,2-dioxidobenzo[c][1,2,5]thiadiazole core may confer higher oxidative stability compared to non-sulfonated analogs, as seen in sulfone-containing pharmaceuticals .
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